molecular formula C14H15N B13919541 2-(4-Ethylphenyl)-5-methylpyridine CAS No. 904707-53-5

2-(4-Ethylphenyl)-5-methylpyridine

Cat. No.: B13919541
CAS No.: 904707-53-5
M. Wt: 197.27 g/mol
InChI Key: GOQWBFQDNXMIJU-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-5-methylpyridine: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of an ethyl group attached to the phenyl ring and a methyl group attached to the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-5-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with acetone in the presence of a base to form 4-ethylchalcone. This intermediate is then subjected to cyclization with ammonium acetate to yield the desired pyridine derivative. The reaction conditions typically involve heating the mixture to reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding dihydropyridine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid); reactions are conducted under controlled temperatures to prevent overreaction.

Major Products

    Oxidation: Pyridine N-oxides

    Reduction: Dihydropyridine derivatives

    Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives

Scientific Research Applications

2-(4-Ethylphenyl)-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized pyridine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that pyridine derivatives can interact with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential use in drug development. Pyridine derivatives are known to exhibit pharmacological activities, making them valuable in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and materials. Its chemical properties make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-5-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In biological systems, it may also interact with cell membrane receptors, triggering signaling pathways that lead to specific cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethylphenyl)pyridine
  • 2-(4-Methylphenyl)-5-methylpyridine
  • 2-(4-Ethylphenyl)-3-methylpyridine

Uniqueness

2-(4-Ethylphenyl)-5-methylpyridine is unique due to the specific positioning of the ethyl and methyl groups on the phenyl and pyridine rings, respectively. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the ethyl group on the phenyl ring and the methyl group on the pyridine ring can affect the compound’s electronic properties, steric hindrance, and overall molecular interactions.

Properties

CAS No.

904707-53-5

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2-(4-ethylphenyl)-5-methylpyridine

InChI

InChI=1S/C14H15N/c1-3-12-5-7-13(8-6-12)14-9-4-11(2)10-15-14/h4-10H,3H2,1-2H3

InChI Key

GOQWBFQDNXMIJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC=C(C=C2)C

Origin of Product

United States

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